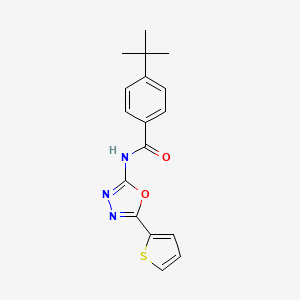

![molecular formula C22H28ClN3O3S B2521338 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216445-59-8](/img/structure/B2521338.png)

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound with potential for scientific research. It is a type of benzothiazole sulfonamide , a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as this compound, often starts from simple commercially available building blocks like benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Chemical Reactions Analysis

Benzothiazole sulfonamides, including this compound, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 436.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 435.1205825 g/mol .

科学的研究の応用

Copolymerization and Polymer Applications

- Copolymerization : This compound has been studied in radical copolymerizations with other monomers. For instance, when copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the resulting copolymers . Such processes are not adequately described using comonomer reactivity ratios.

- Polymer Applications : Amine-containing organo-soluble (meth)acrylic copolymers, including those involving this compound, are effective as dispersant viscosity modifiers for lubricating oils. These copolymers find applications in various industries .

Drug Delivery Systems

- Hydrogels : This compound can be used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications . The hydrogel’s pH responsiveness makes it suitable for controlled drug release.

Gene Delivery Vectors

- Cationic Monomer : Due to its ability to complex with nucleic acids and facilitate their intracellular delivery, this compound has been explored as a cationic monomer for gene delivery vectors . It can enhance gene transfection efficiency.

Bioconjugates and Crosslinking

- Bioconjugates : N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDAC), a derivative of this compound, is used for the formation of bioconjugates. For example, it has been employed to create FND (fluorescent nanodiamonds)-transferrin bioconjugates .

Material Properties Enhancement

- Polymer Modification : DMAPMA-grafted polypropylene and cellulose acetate films have been studied to improve their properties. Incorporating this compound enhances material characteristics .

作用機序

Mode of Action

The exact mode of action of N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is currently unknown. It is known that the compound is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of a methylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Biochemical Pathways

It has been suggested that the compound may have anti-inflammatory properties

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-15-7-8-19-20(11-15)29-22(23-19)25(10-6-9-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h7-8,11-14H,6,9-10H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZYRRQEWOLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)

![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)

![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)